CAS Number | 80449-31-6 |
Product Name | 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- |
IUPAC Name | 3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene |
Molecular Formula | C13H16O3 |
Molecular Weight | 220.26 g/mol |
InChI | InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2 |
InChI Key | ODVKSTFPQDVPJZ-UHFFFAOYSA-N |
SMILES | C1CC2(CC=C1)COC(OC2)C3=CC=CO3 |
Synonyms | acid-stable protease inhibitor, Miraclid, MR 20, MR 20 (magnetic powder) of urinastatin, MR-20 (magnetic powder), trypsin inhibitor MR-20, ulinastatin, urinary trypsin inhibitor, urinary trypsin inhibitor (68), urinary trypsin inhibitor-like inhibitor (43), urinastatin, UTI(68), UTI68 |
Canonical SMILES | C1CC2(CC=C1)COC(OC2)C3=CC=CO3 |
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-: A Comprehensive Overview
Introduction:
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is a chemical compound with a molecular formula of C12H14O3. It is commonly known as Furan-2,4-oxaspiro[5.5]undec-8-ene-3. The molecule has a unique structure, consisting of a spirocyclic bicyclic ether fused with a furan ring.
Definition and Background:
The compound has been used in various industrial and scientific applications. It has been used as a starting material for the synthesis of various organic compounds, such as the synthesis of heterocyclic compounds containing spirocyclic or furan ring systems. It has also been used as a chiral building block in the synthesis of biologically active natural products.
Physical and Chemical Properties:
The compound is a colorless to pale yellow liquid with a boiling point of 290°C and a melting point of −45°C. The molecular weight of the compound is 206.24 g/mol. The density of the compound is 1.19 g/cm3. The refractive index of the compound is 1.521.
Synthesis and Characterization:
The synthesis of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- can be achieved by various methods. One such method involves the reaction of ethyl 2,2,3-trichloropropionate with furan. The resulting product can be converted to the desired compound by treatment with base. The compound has been characterized using various spectroscopic techniques, such as NMR and IR spectroscopy.
Analytical Methods:
Various analytical methods have been developed for the detection and quantification of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-. These methods include GC-MS, HPLC, and UV-Vis spectroscopy.
Biological Properties:
Studies have shown that 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- exhibits anticancer activity. It has been shown to inhibit the growth of human cancer cells in vitro. The compound also exhibits antibacterial and antifungal activity.
Toxicity and Safety in Scientific Experiments:
Studies have shown that the compound exhibits low toxicity in animal studies. However, further studies are needed to determine the long-term effects of exposure to the compound.
Applications in Scientific Experiments:
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- has been used in various scientific experiments. It has been used as a starting material for the synthesis of various organic compounds. It has also been used as a chiral building block in the synthesis of biologically active natural products.
Current State of Research:
Research on the compound is ongoing. The compound is being investigated for its anticancer, antibacterial, and antifungal activities. It is also being investigated for its potential use as a chiral building block in the synthesis of biologically active natural products.
Potential Implications in Various Fields of Research and Industry:
The compound has potential applications in various fields of research and industry. It can be used as a starting material for the synthesis of various organic compounds. It can also be used as a chiral building block in the synthesis of biologically active natural products. The compound's anticancer, antibacterial, and antifungal activities also make it a potential candidate for drug development.
Limitations and Future Directions:
Although the compound exhibits promising biological activities, further studies are needed to determine its long-term effects on human health. Future research should focus on the development of specific analytical methods for the detection and quantification of the compound. Further studies are also needed to determine the compound's potential use in drug development.
Conclusion:
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is a unique compound with potential applications in various fields of research and industry. The compound exhibits promising biological activities and is being investigated for its potential use in drug development. Further studies are needed to determine the compound's long-term effects on human health and its potential use in drug development.
Molecular Weight | 220.26 g/mol |
XLogP3 | 2.1 |
Pharmacology | Ulinastatin is a multivalent Kunitz-type serine protease inhibitor derived from human urine, with potential protective, anti-fibrinolytic and anticoagulant activities. Upon administration, ulinastatin (or urinary trypsinogen inhibitor) inhibits the activities of a variety of enzymes, including trypsin, chymotrypsin, thrombin, kallikrein, plasmin, elastase, cathepsin, lipase, hyaluronidase, factors IXa, Xa, XIa, and XlIa, and polymorphonuclear leukocyte elastase. In addition, ulinastatin inhibits the excessive release of proinflammatory mediators, such as tumor necrosis factor-alpha, interleukin-6 and -8, and chemokines. Altogether, this agent may improve the microcirculation, perfusion and function of tissues and may protect organ injury. |
MeSH Pharmacological Classification | Trypsin Inhibitors |
ATC Code |
B - Blood and blood forming organs B02 - Antihemorrhagics B02A - Antifibrinolytics B02AB - Proteinase inhibitors B02AB05 - Ulinastatin |
Other CAS | 80499-32-7 |
Dates | Modify: 2023-05-23 |
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